molecular formula C14H21NO2 B14916465 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol

Cat. No.: B14916465
M. Wt: 235.32 g/mol
InChI Key: GUXAJFJNKLWXLL-UHFFFAOYSA-N
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Description

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol typically involves multiple steps. One common method includes the reaction of cyclohexanone with formaldehyde and an amine to form an intermediate, which is then reacted with phenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylphenol: Similar structure but lacks the amino group.

    Aminomethylphenol: Similar structure but lacks the cyclohexyl group.

    Hydroxycyclohexylphenol: Similar structure but lacks the aminomethyl group.

Uniqueness

3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is unique due to the presence of all three functional groups (phenol, cyclohexyl, and amino), which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of interactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

3-[[(1-hydroxycyclohexyl)methylamino]methyl]phenol

InChI

InChI=1S/C14H21NO2/c16-13-6-4-5-12(9-13)10-15-11-14(17)7-2-1-3-8-14/h4-6,9,15-17H,1-3,7-8,10-11H2

InChI Key

GUXAJFJNKLWXLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNCC2=CC(=CC=C2)O)O

Origin of Product

United States

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